cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound features a cis-configuration, indicating that the substituents are on the same side of the ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst to form the dioxane ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions might involve the replacement of one of the substituents with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane: may find applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a solvent.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties or as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism by which cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxane: A simpler dioxane compound with different substituents.
2-Methyl-1,3-dioxane: Lacks the isopropyl and methoxyethyl groups.
5-Isopropyl-2-methyl-1,3-dioxane: Similar structure but different substituent positions.
Uniqueness
The unique combination of substituents in cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane may confer distinct chemical and physical properties, making it valuable for specific applications where other dioxanes might not be suitable.
Eigenschaften
CAS-Nummer |
22644-78-6 |
---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
5-(2-methoxyethyl)-2-methyl-5-propan-2-yl-1,3-dioxane |
InChI |
InChI=1S/C11H22O3/c1-9(2)11(5-6-12-4)7-13-10(3)14-8-11/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
CIWCKAVUXAQVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OCC(CO1)(CCOC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.